Serabelisib

Catalog No.
S548404
CAS No.
1268454-23-4
M.F
C19H17N5O3
M. Wt
363.377
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serabelisib

CAS Number

1268454-23-4

Product Name

Serabelisib

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C19H17N5O3

Molecular Weight

363.377

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Solubility

Soluble in DMSO, not in water

Synonyms

INK1117; INK-1117; INK 1117; MLN1117; MLN 1117; MLN-1117; TAK-117; TAK 117; TAK117; Serabelisib

Description

The exact mass of the compound Serabelisib is 363.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting PI3K pathway in Cancer

Studies have shown that Serabelisib can inhibit the PI3K pathway by targeting specific enzymes within the pathway, most notably PI3Kα []. This disrupts the signaling cascade downstream, leading to the suppression of cell growth and proliferation in cancer cells []. This makes Serabelisib a promising candidate for treating various cancers where the PI3K pathway is dysregulated.

Preclinical Studies and Cancer Models

Serabelisib has been evaluated in preclinical studies using various cancer cell lines and animal models. These studies have shown antitumor activity against different cancers, including breast cancer, endometrial cancer, and head and neck cancers [, ]. The results from these preclinical studies provided the rationale for further clinical trials to assess Serabelisib's efficacy in human cancer patients.

Purity

>98%

XLogP3

2.3

Exact Mass

363.1331

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Serabelisib

Dates

Modify: 2023-08-15
1: Yea SS, So L, Mallya S, Lee J, Rajasekaran K, Malarkannan S, Fruman DA. Effects of novel isoform-selective phosphoinositide 3-kinase inhibitors on natural killer cell function. PLoS One. 2014 Jun 10;9(6):e99486. doi: 10.1371/journal.pone.0099486. eCollection 2014. PubMed PMID: 24915189; PubMed Central PMCID: PMC4051752.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharski JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2013 Feb 22;288(8):5718-31. doi: 10.1074/jbc.M112.379446. Epub 2012 Dec 28. PubMed PMID: 23275335; PubMed Central PMCID: PMC3581375.

Explore Compound Types